

13-O-Acetylcorianin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	13-O-Acetylcorianin	
Cat. No.:	B15593977	Get Quote

For Researchers, Scientists, and Drug Development Professionals

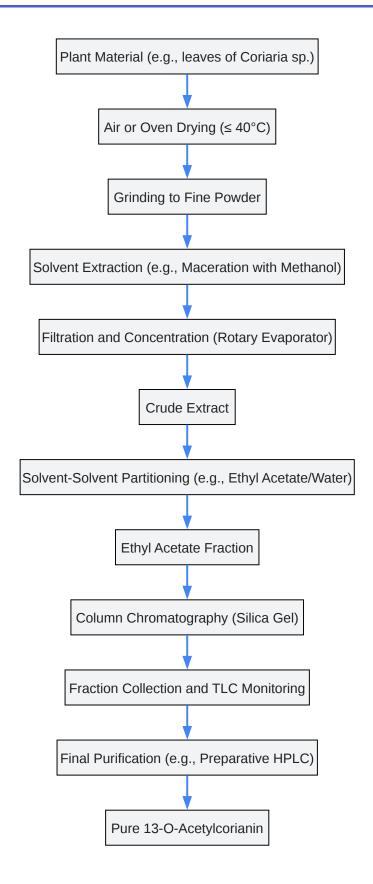
Abstract

This technical guide provides a detailed overview of **13-O-Acetylcorianin**, a sesquiterpene lactone of the corianin type. While the core chemical structure is well-defined, a comprehensive body of experimental data remains to be fully established in publicly available literature. This document collates the available information on its chemical properties, natural origin, and predicted spectroscopic data. Furthermore, it outlines generalized experimental protocols for its isolation and potential biological evaluation based on methodologies for structurally related compounds. The guide also visualizes key workflows and a hypothesized mechanism of action to support further research and drug development initiatives.

Chemical Structure and Properties

13-O-Acetylcorianin is a natural product characterized by a complex, polycyclic sesquiterpene lactone framework with an additional acetyl group at the 13th position.[1]

Property	Value	Source
Chemical Formula	C17H20O7	[1]
Molecular Weight	336.34 g/mol	[1]
IUPAC Name	(1S,4S,5R,8R,9S,12S)-1,5,9- trimethyl-11-methylidene- 3,7,10,13- tetraoxapentacyclo[6.5.0.0 ¹ , ⁵ .0 . ⁴ , ¹² .0 ⁹ , ¹²]tridecane-2,6-dione	[1]
CAS Number	108887-44-1	
SMILES Notation	CC1C(C2C3C(C(=O)OC3(C1= C)O)C(C2(C)C)OC(=O)C)OC(=O)C	[1]
Predicted Boiling Point	516.4 ± 50.0 °C	[2]
Predicted Density	1.45 ± 0.1 g/cm ³	[2]


Natural Origin and Isolation

13-O-Acetylcorianin is a naturally occurring sesquiterpenoid lactone found in plants of the Coriaria genus.[1][3] The initial discovery is linked to phytochemical studies of Coriaria microphylla.[1] Other potential sources include Coriaria intermedia and Coriaria nepalensis.[1][3]

Generalized Isolation Protocol

Detailed experimental protocols for the specific isolation of **13-O-Acetylcorianin** are not readily available. However, a general methodology for isolating similar sesquiterpene lactones from plant sources typically involves the following workflow.[1]

Click to download full resolution via product page

A generalized workflow for the isolation of sesquiterpene lactones.

Spectroscopic Data

Experimentally derived spectroscopic data for **13-O-Acetylcorianin** is limited in peer-reviewed literature. The following tables provide predicted Nuclear Magnetic Resonance (NMR) data based on the analysis of structurally related picrotoxane sesquiterpenes.[4]

Predicted ¹H NMR Data (in CDCl₃)

Position	Predicted δH (ppm)	Multiplicity	J (Hz)
2	4.2 - 4.4	d	~3.0
3	2.8 - 3.0	m	
4	2.0 - 2.2	m	
5	4.7 - 4.9	d	~4.0
6	3.8 - 4.0	d	~3.0
7	4.0 - 4.2	m	
8	3.8 - 4.0	m	_
10	1.5 - 1.7	S	
12	4.8 - 5.0	d	~2.0
14	1.0 - 1.2	S	
15	1.8 - 2.0	S	_
OAc	2.1 - 2.2	S	_

Table adapted from BenchChem's predicted data.[4]

Predicted ¹³C NMR Data (in CDCl₃)

Position	Predicted δC (ppm)
1	80 - 82
2	78 - 80
3	45 - 47
4	35 - 37
5	75 - 77
6	60 - 62
7	60 - 62
8	85 - 87
9	177 - 179
10	31 - 33
11	170 - 172
12	70 - 72
13	75 - 77
14	21 - 23
15	20 - 22
OAc (C=O)	170 - 171
OAc (CH ₃)	20 - 21

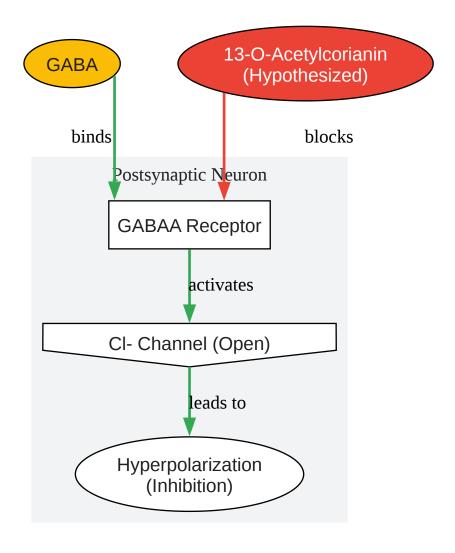
Table adapted from BenchChem's predicted data.[4]

Mass Spectrometry and Infrared Spectroscopy

 Mass Spectrometry (MS): High-resolution mass spectrometry would be utilized to confirm the molecular weight and elemental composition (C₁₇H₂₀O₇).[2][4] The fragmentation pattern can provide further structural information.[2]

 Infrared (IR) Spectroscopy: Characteristic IR absorptions are expected for the carbonyl groups of the lactone and acetate moieties, as well as C-O and C-H bonds.[2]

Biological Activity and Significance


While comprehensive biological data for **13-O-Acetylcorianin** is not extensively documented, related compounds from the Coriaria genus are known for their neurotoxic properties, primarily as non-competitive antagonists of GABA receptors.[1]

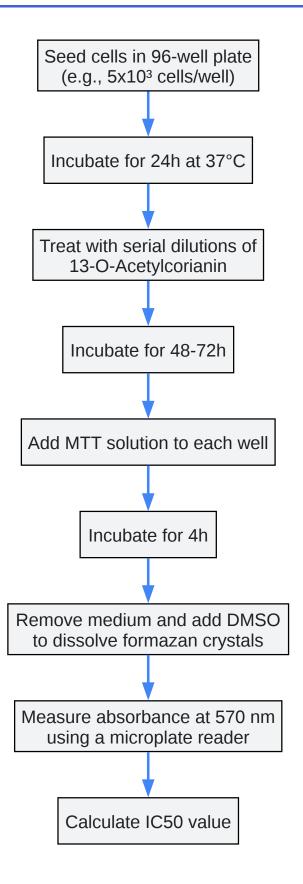
A compound identified as 13-acetoxyrolandrolide, which has been equated to **13-O-Acetylcorianin**, is reported to be a potent inhibitor of the transcription factor nuclear factor kappa B (NF-κB) and oncogenic Kirsten rat sarcoma viral oncogene homolog (K-Ras).[5] This compound is also suggested to induce apoptosis through the mitochondrial intrinsic pathway.[5]

Hypothesized Mechanism of Action: GABA Receptor Antagonism

Based on the known activity of structurally related corianin-type sesquiterpenes, it is hypothesized that **13-O-Acetylcorianin** may interact with GABAergic neurotransmission.[1] The diagram below illustrates a simplified representation of GABA receptor antagonism.

Click to download full resolution via product page

Hypothesized antagonistic action on the GABAA receptor.


Experimental Protocols

Detailed, validated experimental protocols for **13-O-Acetylcorianin** are scarce. The following represents a generalized methodology for assessing cytotoxicity, a common initial biological evaluation for novel natural products.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which can be an indicator of cell viability.[2]

Click to download full resolution via product page

A generalized workflow for an MTT cytotoxicity assay.

Conclusion and Future Directions

13-O-Acetylcorianin is a structurally defined sesquiterpene lactone with potential biological activities that warrant further investigation. The current body of knowledge is limited, presenting significant opportunities for novel research in natural product chemistry, pharmacology, and drug discovery. Future studies should focus on the total synthesis, comprehensive biological screening, and elucidation of the precise molecular targets and signaling pathways of **13-O-Acetylcorianin**. Experimental verification of its spectroscopic properties and the development of validated analytical methods are crucial next steps for advancing the study of this compound.

Disclaimer: The information provided in this document is for research and development purposes only. Much of the experimental data and protocols are based on predictions and generalized methodologies for related compounds due to the limited availability of specific data for **13-O-Acetylcorianin**. Researchers should independently validate all methods and findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [13-O-Acetylcorianin: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15593977#chemical-structure-of-13-o-acetylcorianin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com